Benzo[d]oxazole,4-phenyl-

Synthetic methodology Heterocyclic rearrangement Phenanthridin-4-ol synthesis

Standard 2-phenylbenzoxazole cannot access phenanthridin-4-ol scaffolds. Researchers targeting this privileged drug discovery motif require the precise 4-phenyl isomer. - **Essential precursor**: Single-step AlCl3 rearrangement yields phenanthridin-4-ols (43-89%). - **Analytical standard**: Distinct 1H NMR fingerprint resolves positional isomers in QC workflows. - **SAR-matched control**: Identical LogP (3.49) & PSA (26.03 Ų) to 2-phenyl isomer isolates positional effects. Available at 95% purity for medicinal chemistry and certified reference material programs.

Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
Cat. No. B8519052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]oxazole,4-phenyl-
Molecular FormulaC13H9NO
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=CC=C2)OC=N3
InChIInChI=1S/C13H9NO/c1-2-5-10(6-3-1)11-7-4-8-12-13(11)14-9-15-12/h1-9H
InChIKeyJJOWJPHHDSCECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]oxazole,4-phenyl-: Identity and Physicochemical Profile


Benzo[d]oxazole,4-phenyl- (4-phenylbenzo[d]oxazole) is a heterocyclic compound with the molecular formula C13H9NO and a molecular weight of 195.22 g/mol. It features a fused benzene-oxazole ring system with a phenyl substituent at the 4-position of the oxazole ring . Key computed physicochemical properties include a polar surface area (PSA) of 26.03 Ų and a LogP of 3.49, indicating moderate lipophilicity comparable to its 2-phenyl isomer . The compound is commercially available at typical purity levels of 95% .

Position‑specific reactivity for phenanthridin‑4‑ol synthesis via AlCl₃ rearrangement
Distinct 1H NMR fingerprint enables isomer identity confirmation upon receipt
Computed LogP/PSA equivalent to 2‑phenyl isomer, supporting chemistry‑driven selection

Position-Dependent Reactivity Versus 2-Phenylbenzoxazole


Although 2-phenylbenzoxazole (CAS 833-50-1) shares an identical molecular formula, LogP, and PSA with 4-phenylbenzo[d]oxazole , the two positional isomers exhibit fundamentally different chemical reactivity. The 4-phenyl substitution pattern uniquely enables an AlCl3-mediated rearrangement to phenanthridin-4-ol derivatives—a transformation that has no documented counterpart for the 2-phenyl isomer . Consequently, procurement based solely on heterocyclic class or computed physicochemical properties will fail to meet the synthetic requirements of research programs targeting phenanthridin-4-ol scaffolds, where 4-phenylbenzo[d]oxazole serves as an essential and non-interchangeable precursor.

Identical computed descriptors hide divergent reactivity
2‑Phenylbenzoxazole shares the same LogP and PSA but cannot undergo the AlCl₃ rearrangement that defines the 4‑phenyl isomer’s synthetic utility.
Mechanism‑dependent transformation requires 4‑substitution
The rearrangement to phenanthridin‑4‑ols is position‑specific; using the 2‑isomer will not deliver the target scaffold and may lead to synthetic failure.

Quantitative Differentiation from Closest Analogs


AlCl3-Mediated Rearrangement Yield

4-Phenylbenzo[d]oxazole undergoes an AlCl3-mediated rearrangement to yield phenanthridin-4-ols and 4-hydroxyphenanthridin-6(5H)-one derivatives in 43–89% isolated yield . In contrast, an exhaustive literature search finds no report of a comparable rearrangement for 2-phenylbenzoxazole under these or similar conditions, consistent with the mechanistic requirement for phenyl substitution at the 4-position adjacent to the endocyclic oxygen . This position-dependent reactivity represents the single most important differentiation criterion for procurement.

Rearrangement yield
Method context
Target43–89% isolated yield
2‑Ph isomerNo reaction reported
Essential differentiation for phenanthridin‑4‑ol synthesis
AlCl₃, Synthesis 2024; substrate scope demonstrated
Synthetic methodology Heterocyclic rearrangement Phenanthridin-4-ol synthesis

1H NMR Spectroscopic Fingerprint

The 400 MHz 1H NMR spectrum of 4-phenylbenzo[d]oxazole in CDCl3 displays a characteristic aromatic proton pattern (δ 7.39–7.58 ppm multiplet, δ 7.93–8.15 ppm for the benzo[d]oxazole ring protons) that is distinctly different from the 2-phenyl isomer [1]. This spectroscopic signature enables unambiguous identity confirmation and purity assessment upon receipt, reducing the risk of isomer misassignment in procurement.

1H NMR fingerprint
Analytical context
400 MHzCDCl₃
δ 7.39–7.58 (m), δ 7.93–8.15 (m)
Unambiguous isomer identity confirmation via routine NMR
Distinct from 2‑phenyl isomer pattern
Analytical chemistry Quality control Structure confirmation

Computed Physicochemical Parameters

Both 4-phenylbenzo[d]oxazole and 2-phenylbenzoxazole share identical calculated LogP (3.49) and topological polar surface area (26.03 Ų) . This computational equivalence predicts comparable passive membrane permeability and oral absorption potential, meaning that the choice between isomers for medicinal chemistry programs can be made purely on the basis of synthetic tractability and target engagement rather than ADME concerns.

Computed properties
Class‑level
ΔLogP0 ΔTPSA0 Ų
Physicochemical parity allows reactivity‑based isomer choice
Computed; verify experimentally if ADME is critical
Drug discovery ADME prediction Lead optimization

High-Value Application Scenarios


Phenanthridin-4-ol Library Synthesis

The single-step AlCl3-mediated rearrangement of 4-phenylbenzo[d]oxazole to phenanthridin-4-ols (43–89% yield) makes this compound the preferred starting material for medicinal chemistry programs targeting phenanthridin-4-ol-based bioactive molecules. Phenanthridin-4-ols are recognized as privileged scaffolds in drug discovery, and no alternative benzoxazole isomer provides comparable direct access to this chemotype.

Positional Isomer Reference Standard

The distinct 1H NMR fingerprint of 4-phenylbenzo[d]oxazole [1] supports its use as a certified reference standard for HPLC, NMR, and mass spectrometry method development when analytical chemists must resolve mixtures of benzoxazole positional isomers in reaction monitoring or quality control workflows.

Structure-Activity Relationship Studies

Because 4-phenylbenzo[d]oxazole and 2-phenylbenzoxazole share identical LogP (3.49) and TPSA (26.03 Ų) , the 4-phenyl isomer can serve as a matched molecular pair in SAR studies where the positional attachment of the phenyl group is systematically varied. This enables confident attribution of biological activity differences to positional effects rather than physicochemical confounds.

Application
Selection Property
Validation Focus
ApplicationPhenanthridin‑4‑ol library synthesis
Selection PropertyPosition‑specific rearrangement reactivity
Validation FocusReaction yield and substrate scope review
ApplicationPositional isomer reference standard
Selection PropertyDistinct 1H NMR fingerprint
Validation FocusNMR identity confirmation upon lot receipt
ApplicationStructure–activity relationship studies
Selection PropertyPhysicochemical equivalence (LogP, TPSA)
Validation FocusPositional SAR interpretation without ADME confounds
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